1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione
Description
This compound features a diketone bridge connecting a 1H-indol-3-yl moiety to a 4-(2-methoxyphenyl)piperazine group. The 2-methoxyphenyl substitution on the piperazine ring is a critical pharmacophore, often associated with serotonin receptor modulation.
Properties
IUPAC Name |
1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-27-19-9-5-4-8-18(19)23-10-12-24(13-11-23)21(26)20(25)16-14-22-17-7-3-2-6-15(16)17/h2-9,14,22H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAHLIVFZUWUQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the formation of the piperazine ring. The final step involves the coupling of these two intermediates under specific conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and efficiency, and the employment of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the piperazine ring may modulate the activity of dopamine receptors. These interactions can influence various signaling pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations and Physicochemical Properties
The target compound’s diketone linker distinguishes it from analogs with alternative linkers (e.g., ethanol, acetyl, or morpholine groups). Key comparisons include:
Table 1: Structural Features and Physicochemical Properties
*Estimated based on analogs (e.g., E244-0452).
Key Observations :
- The diketone linker enhances rigidity and may influence receptor binding kinetics compared to flexible ethanol or acetyl linkers .
- The 2-methoxyphenyl group on piperazine is critical for balancing receptor affinity and side-effect profiles (e.g., lower catalepsy induction in antipsychotic candidates) .
Table 2: Receptor Affinity and Functional Activity
Key Observations :
- The 2-methoxyphenyl-piperazine motif consistently confers high affinity for serotonin and dopamine receptors, making it a versatile scaffold for CNS drug development .
- Ethanol-linked analogs (e.g., 4j) exhibit nanomolar potency at 5-HT6 receptors, suggesting linker flexibility may enhance target engagement .
- Antimycobacterial activity in simpler indole-diketone derivatives (e.g., ) highlights the scaffold’s versatility beyond CNS applications .
Biological Activity
1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione is a compound that has garnered interest in medicinal chemistry due to its structural features and potential therapeutic applications. The compound includes an indole moiety and a piperazine ring, which are known for their diverse biological activities, particularly in modulating neurotransmitter systems. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.
Structural Characteristics
The compound's structure can be summarized as follows:
- Indole Moiety : Known for its role in various biological activities, including antidepressant and anxiolytic effects.
- Piperazine Ring : Commonly associated with neuropharmacological agents, enhancing receptor interactions.
Pharmacological Properties
The biological activity of this compound has been investigated primarily for its interactions with serotonin receptors. Compounds with similar structures often exhibit:
- Antidepressant Effects : By modulating serotonin levels in the brain.
- Anxiolytic Properties : Potentially reducing anxiety through serotonin receptor activation.
Research indicates that this compound may interact with various neurotransmitter systems, which is crucial for developing treatments for mood disorders.
The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Serotonin Receptor Modulation : The compound may act as an agonist or antagonist at specific serotonin receptors, influencing mood and anxiety levels.
- Oxidative Stress Reduction : Similar compounds have shown antioxidative properties, suggesting a potential role in mitigating oxidative stress-related cellular damage .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is essential. The following table summarizes key features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-(1H-indol-3-yl)ethyl)-4-benzylpiperazine | Indole moiety, piperazine ring | Lacks methoxy substitution; focuses on benzyl group interactions |
| 4-(4-methoxyphenyl)-piperazine derivatives | Piperazine core with varied substitutions | Different substituents may alter receptor selectivity and biological activity |
| Indole-based antipsychotics | Indole structure linked to various side chains | Designed for specific receptor targeting; may have different side effects profiles |
The unique combination of the indole structure and methoxy-substituted piperazine ring in this compound may enhance its selectivity and efficacy at certain biological targets compared to similar compounds.
Q & A
Basic: What are the optimal synthetic routes for 1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione, and how can reaction conditions be optimized to improve yield?
Answer:
The synthesis typically involves coupling the indole-3-carboxylic acid derivative with a pre-functionalized piperazine moiety. Key steps include:
- Indole activation : Use of carbonyl diimidazole (CDI) or thionyl chloride to activate the indole-3-carboxylic acid for nucleophilic substitution .
- Piperazine functionalization : Introduction of the 2-methoxyphenyl group via Buchwald-Hartwig amination or Ullmann coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands like Xantphos .
- Coupling optimization : Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical. Yields improve with inert atmospheres (N₂/Ar) and stoichiometric excess of the piperazine component (1.2–1.5 eq) .
Basic: How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Answer:
A multi-technique approach is essential:
- NMR spectroscopy : Confirm regioselectivity of the indole and piperazine linkages. Key signals include the indole NH (~10–12 ppm) and methoxy protons (~3.8 ppm) .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect byproducts. High-resolution MS validates the molecular ion ([M+H]⁺ expected within 3 ppm error) .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.4%) .
Basic: What in vitro assays are recommended for initial pharmacological screening of this compound?
Answer:
Prioritize assays based on structural analogs:
- Receptor binding assays : Screen for serotonin (5-HT₁A/2A) and dopamine (D₂/D₃) receptors due to the indole and piperazine motifs. Use radioligand displacement (e.g., [³H]ketanserin for 5-HT₂A) .
- CYP450 inhibition : Assess metabolic stability via human liver microsomes (HLMs) to identify potential drug-drug interactions .
- Solubility and permeability : Perform shake-flask solubility (pH 7.4 buffer) and Caco-2 cell assays to estimate oral bioavailability .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
Answer:
Systematic modifications and computational modeling are key:
- Core modifications : Replace the ethane-dione linker with ester or amide groups to alter conformational flexibility. Compare binding affinities via molecular docking (e.g., AutoDock Vina) against receptor crystal structures (e.g., 5-HT₂A PDB: 6WGT) .
- Substituent effects : Vary the methoxyphenyl group’s position (e.g., 3- vs. 4-methoxy) and measure changes in receptor off-target activity (e.g., α₁-adrenergic vs. 5-HT₁A) .
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., dione oxygen) and hydrophobic interactions .
Advanced: What strategies resolve contradictions in receptor binding affinity data across studies?
Answer:
Discrepancies often arise from assay conditions or receptor subtypes:
- Standardize assay protocols : Control buffer pH (7.4 vs. 7.0), temperature (25°C vs. 37°C), and membrane preparation methods (e.g., HEK293 vs. CHO cells) .
- Subtype specificity : Use siRNA knockdown or knockout models to isolate contributions from receptor isoforms (e.g., 5-HT₂A vs. 5-HT₂C) .
- Orthogonal validation : Cross-verify radioligand data with functional assays (e.g., calcium flux for GPCR activation) .
Advanced: How should researchers design in vivo studies to evaluate CNS penetration and efficacy?
Answer:
Leverage pharmacokinetic (PK) and behavioral models:
- BBB permeability : Measure logP (optimal range: 2–3) and P-gp efflux ratios (MDCK-MDR1 cells). Administer via intracerebroventricular (ICV) injection as a positive control .
- Rodent models : Use forced swim (depression) or MK-801-induced hyperlocomotion (schizophrenia) tests. Dose ranges (1–10 mg/kg, IP) should align with plasma exposure (Cₘₐₓ ≥ IC₅₀) .
- Toxicology : Monitor liver enzymes (ALT/AST) and body weight over 14-day repeat-dose studies .
Advanced: What analytical methods detect and quantify metabolic degradation products?
Answer:
- LC-QTOF-MS : Use gradient elution (5–95% acetonitrile) to separate phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with synthetic standards .
- Stable isotope tracing : Incubate with ¹⁴C-labeled compound in HLMs to track metabolic pathways .
- CYP phenotyping : Co-incubate with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify responsible enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
